molecular formula C16H14N2O2 B3061081 3-Methyl-5,5-diphenylimidazolidine-2,4-dione CAS No. 4224-00-4

3-Methyl-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B3061081
CAS No.: 4224-00-4
M. Wt: 266.29 g/mol
InChI Key: LTYDTBHSPIJPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,5-diphenylimidazolidine-2,4-dione, which is also known widely by its synonyms 3-Methyl-5,5-diphenylhydantoin and Methylphenytoin , is a chemical compound of significant interest in scientific research. It is identified with the CAS Registry Number 4224-00-4 . This compound has the molecular formula C16H14N2O2 and an average molecular mass of 266.30 g/mol . As a derivative of the hydantoin family, which is a class of compounds known for their diverse biological activities, this specific molecule features methyl and diphenyl substitutions on the imidazolidine-2,4-dione core structure . While the provided search results do not detail the specific research applications, mechanism of action, or pharmacological profile of this particular methylated analog, hydantoin derivatives are generally explored in various research contexts, including medicinal chemistry and drug discovery. Researchers value this compound as a reference standard or as a building block for the synthesis of more complex molecules. This product is supplied with a Certificate of Analysis to ensure its identity and purity, as is standard for research compounds . It is intended for laboratory research use only and is strictly not approved for human consumption, or for use in diagnostic or therapeutic procedures .

Properties

IUPAC Name

3-methyl-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYDTBHSPIJPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861941
Record name 3-Methyl-5,5-diphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-00-4
Record name Melantonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5,5-diphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of phenytoin, has garnered attention for its diverse biological activities. This compound belongs to the imidazolidine class, which is noted for its presence in various natural products and pharmaceuticals. The following sections will detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a central imidazolidinedione ring substituted with methyl and diphenyl groups. This structural configuration is significant as it influences the compound's interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity : Studies have shown that this compound possesses antitumor properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound is noted for its anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, contributing to reduced inflammation in various models .
  • Antimicrobial Properties : Research suggests that it displays antimicrobial activity against several pathogens, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects : Some studies have indicated neuroprotective effects, which may be beneficial in treating neurological disorders .

Case Study: Cytotoxic Activity Evaluation

A study conducted on the cytotoxic activity of phenytoin derivatives, including this compound, reported significant inhibition of cell proliferation in cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Table 1: Cytotoxic Activity of this compound

This table illustrates the IC50 values for different cancer cell lines, highlighting the compound's effectiveness.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling : It appears to affect signaling pathways related to apoptosis and cell survival.

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity
One of the primary applications of 3-methyl-5,5-diphenylimidazolidine-2,4-dione is its role as an anticonvulsant. This compound and its derivatives have been shown to interact with sodium channels in the brain, inhibiting neuronal excitability and thereby preventing seizures. The pharmacological activity is mediated through the modulation of ion channel dynamics, making it effective for treating generalized tonic-clonic seizures and focal motor seizures .

Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of HCT-116 human colon carcinoma cells and possess antimicrobial properties . The structure-activity relationship (SAR) analyses reveal that modifications at specific positions can enhance these pharmacological effects .

Antioxidant Effects
The compound has also been evaluated for its antioxidant properties. Variations of this compound have shown potential in reducing oxidative stress markers in vitro, suggesting a protective effect against cellular damage caused by free radicals .

Biological Applications

Cell Line Studies
In biological research, this compound has been utilized in studies involving human cell lines such as U937. These studies investigate the compound's effects on cell differentiation and apoptosis. For example, it has been observed to influence calcium signaling pathways and heat-shock protein synthesis in U937 cells when combined with other agents like vitamin D3 .

Cytotoxicity Testing
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Research has shown that specific derivatives can induce apoptosis in leukemia cells, highlighting their potential as therapeutic agents .

Industrial Applications

Corrosion Inhibition
this compound has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solutions. Studies indicate that it exhibits significant inhibition properties due to the formation of a protective layer on the metal surface, thereby reducing corrosion rates .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticonvulsantEffective in treating seizures by modulating sodium channels
AntitumorInhibits growth of cancer cell lines (e.g., HCT-116)
AntioxidantReduces oxidative stress markers in vitro
Cell Line StudiesInfluences differentiation and apoptosis in U937 cells
Corrosion InhibitorProtects mild steel from corrosion in acidic environments

Case Studies

  • Pharmacological Study on Anticonvulsant Activity
    A study conducted on various phenytoin derivatives demonstrated that modifications to the imidazolidine structure significantly enhanced anticonvulsant efficacy. The study involved testing these compounds on animal models with induced seizures and measuring their effectiveness compared to standard treatments.
  • Antitumor Activity Assessment
    In vitro assays were performed using HCT-116 cells treated with different concentrations of this compound derivatives. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values calculated to assess potency.
  • Corrosion Inhibition Evaluation
    Experiments were designed to measure the corrosion rates of mild steel samples immersed in hydrochloric acid solutions with varying concentrations of the compound. The results highlighted significant reductions in corrosion rates compared to control samples without inhibitors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent Key Properties References
This compound Methyl (-CH₃) - Optimal corrosion inhibition efficiency (92% at 10⁻³ M in HCl).
- Crystalline packing via N–H⋯O and C–H⋯π interactions.
3-Decyl-5,5-diphenylimidazolidine-2,4-dione Decyl (-C₁₀H₂₁) - Increased lipophilicity due to long alkyl chain.
- Exhibits psychotropic activity in rodent models.
3-Amino-5,5-diphenylimidazolidine-2,4-dione Amino (-NH₂) - Enhanced hydrogen-bonding capacity.
- Crystallizes with pairwise N–H⋯O bonds.
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione Ethyl (-C₂H₅) - Moderate lipophilicity compared to methyl derivative.
- Similar crystalline architecture to methyl analog.
3-n-Pentyl-5,5-diphenylimidazolidine-2,4-dione n-Pentyl (-C₅H₁₁) - Alters crystal packing with longer hydrophobic tail.
- Reduced corrosion inhibition vs. methyl derivative.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione Benzyl (-C₆H₅CH₂) - Introduces aromatic stacking interactions.
- Pending pharmacological evaluation.

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., decyl, pentyl) enhance lipophilicity but may reduce corrosion inhibition efficiency compared to shorter substituents like methyl .
  • Hydrogen Bonding: Amino and methyl derivatives exhibit distinct hydrogen-bonding patterns, influencing crystal stability and solubility .

Key Observations :

  • Cytotoxicity : Bromoalkyl substitutions at the 3-position significantly enhance antileukemic activity compared to the methyl derivative .
  • Receptor Binding: The 3-methyl group in combination with specific piperazine moieties (e.g., in compound 13a) yields nanomolar affinity for 5-HT1A receptors .

Preparation Methods

Biltz Condensation Method

The Biltz synthesis, first reported in 1908, remains a foundational route for hydantoin derivatives. For 3-methyl-5,5-diphenylimidazolidine-2,4-dione, this method involves the condensation of benzil (1,2-diphenylethanedione) with methylurea in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbons of benzil, followed by cyclodehydration.

Reaction Conditions:

  • Molar Ratio: Benzil : methylurea = 1 : 1.2
  • Solvent: Ethanol or aqueous ethanol (70% v/v)
  • Temperature: Reflux (78–80°C) for 6–8 hours
  • Catalyst: 10% aqueous NaOH

Yield: 50–55%.
Limitations: Moderate yields due to competing hydrolysis of methylurea under basic conditions.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative pathway using 5,5-diphenylhydantoin as a precursor. This method introduces the methyl group via N3-alkylation using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

Reaction Mechanism:

  • Deprotonation: Hydantoin reacts with NaOH to form a sodium enolate.
  • Alkylation: The enolate attacks the electrophilic methyl group of Me₂SO₄, yielding the N3-methylated product.

Optimized Conditions:

  • Substrate: 5,5-Diphenylhydantoin (1 equiv)
  • Alkylating Agent: Me₂SO₄ (1.5 equiv)
  • Base: 10% NaOH (2 equiv)
  • Catalyst: TBAB (0.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C for 4 hours

Yield: 68–72%.
Advantages: Higher regioselectivity for N3 over N1 alkylation.

Modern Methodological Innovations

Continuous Flow Synthesis

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%) Scalability
Biltz Condensation 50–55 6–8 hours 85–90 Moderate
Bucherer-Bergs 68–72 4 hours 92–95 High
Continuous Flow 82 2 hours >95 High
Asymmetric Catalysis 75 6 hours 90 Low

Key Observations:

  • The continuous flow method achieves the highest yield and purity, making it suitable for industrial-scale production.
  • Asymmetric synthesis, while innovative, remains limited by catalyst cost and scalability challenges.

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Alkylation

Under basic conditions, the hydantoin ring is susceptible to hydrolysis, leading to undesired byproducts such as 5,5-diphenyl-2,4-imidazolidinedione carboxylic acid. This side reaction is mitigated by:

  • Controlled pH: Maintaining pH < 10 using buffered solutions.
  • Low Temperature: Conducting reactions at 0–5°C.

Regioselectivity in N-Methylation

The N3 position is preferentially methylated due to:

  • Steric Effects: The N1 position is sterically hindered by adjacent phenyl groups.
  • Electronic Effects: N3 has higher electron density, enhancing nucleophilicity.

Industrial-Scale Production Considerations

Solvent Selection

  • Ethanol: Preferred for Biltz synthesis due to low cost and ease of removal.
  • DCM: Used in alkylation for its non-polarity, facilitating phase separation.
  • THF: Essential in asymmetric catalysis for solubilizing organometallic reagents.

Waste Management

  • Cyanide Byproducts: Neutralized with FeSO₄ to form non-toxic iron cyanide complexes.
  • Heavy Metal Catalysts: Recovered via ion-exchange resins.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, and how can reaction yields be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of 5,5-diphenylimidazolidine-2,4-dione can be synthesized by reacting 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione with substituted phenols in DMF using K₂CO₃ and KI as catalysts at 50–55°C for 24–26 hours . Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature gradients. Recrystallization with ethanol is recommended for purification .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodology : X-ray crystallography is definitive for structural confirmation, providing parameters such as unit cell dimensions (e.g., monoclinic system with a=8.5395A˚,b=8.9377A˚a = 8.5395 \, \text{Å}, b = 8.9377 \, \text{Å}) and torsion angles . Complementary techniques include 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR for functional group analysis and HPLC for purity assessment (>98% recommended for pharmacological studies) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. Store samples in airtight, amber vials at −20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology : Implement the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT for reaction path searches) with high-throughput experimentation. For example, discrepancies in substituent effects on ring-opening reactions can be addressed by refining computational models using experimental ΔG\Delta G^\ddagger values .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against CNS targets like GABA receptors. Validate in vitro via patch-clamp electrophysiology and in vivo using rodent models for seizure suppression. SAR studies should focus on substituents at the 3-position, as phenyl groups enhance blood-brain barrier permeability .

Q. What crystallographic insights explain the compound’s conformational flexibility and intermolecular interactions?

  • Methodology : Analyze single-crystal X-ray data to identify key dihedral angles (e.g., C15–C14–H14 = 119.9°) and hydrogen-bonding networks. For instance, the monoclinic P21P2_1 space group (Z = 4) reveals intramolecular N–H···O interactions stabilizing the imidazolidine core .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric purity?

  • Methodology : Employ design of experiments (DoE) to test parameters like catalyst loading (KI vs. KBr) and solvent polarity. Use chiral HPLC to monitor enantiomeric excess (ee). For scale-up, switch to flow chemistry with immobilized catalysts to enhance reproducibility .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodology : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB penetration, and CYP450 inhibition. Validate with in vitro assays: Caco-2 cells for permeability and microsomal stability tests .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
  • Contradiction Management : When SAR results conflict with docking scores, re-evaluate force field parameters or solvent effects in simulations .
  • Ethical Compliance : Follow IUCr guidelines for crystallographic data deposition and OECD protocols for toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Methyl-5,5-diphenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.